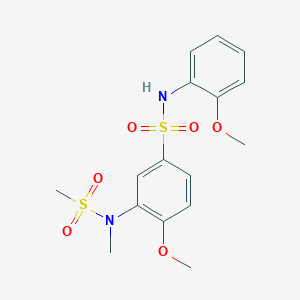

4-methoxy-N-(2-methoxyphenyl)-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S2/c1-18(25(4,19)20)14-11-12(9-10-16(14)24-3)26(21,22)17-13-7-5-6-8-15(13)23-2/h5-11,17H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCPOPSYCBLKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyphenyl)-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of methoxy groups. Common reagents used in the synthesis may include methanesulfonyl chloride, aniline derivatives, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxyphenyl)-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and it features a complex structure that includes methoxy and sulfonamide functional groups. Its unique chemical properties make it suitable for diverse applications in drug development.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, and this compound is no exception. Research indicates that the sulfonamide moiety can inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that similar compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting that 4-methoxy-N-(2-methoxyphenyl)-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide may also possess similar efficacy .

Cancer Research

Recent studies have explored the potential of sulfonamide derivatives in cancer treatment. The compound's ability to inhibit certain enzymes involved in tumor growth has been documented. For instance, a derivative with a similar structure was shown to inhibit the proliferation of cancer cells in vitro, indicating that this compound could be a candidate for further investigation in oncological therapies .

Anti-inflammatory Properties

Sulfonamides have also been investigated for their anti-inflammatory effects. In preclinical trials, compounds with similar structures demonstrated the ability to reduce inflammation markers in animal models. This suggests that this compound may be beneficial in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested various sulfonamide derivatives, including compounds structurally related to this compound, against common bacterial pathogens. Results showed a notable reduction in bacterial colonies, supporting the hypothesis that this class of compounds can effectively combat bacterial infections .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of sulfonamide derivatives were evaluated using human cancer cell lines. The results indicated that certain modifications to the sulfonamide structure enhanced cytotoxicity against cancer cells. This finding highlights the potential for developing new anticancer agents based on the core structure of this compound .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives (HBK Series)

Examples: HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)

- Structural Differences: Piperazine core replaces the sulfonamide-linked benzene rings. Variable phenoxy substituents (e.g., chloro, methyl, trimethyl groups) on the side chain.

- Functional Implications :

- Piperazine derivatives are often designed for CNS activity (e.g., serotonin/dopamine receptor modulation). The 2-methoxyphenyl group may enhance binding to neurotransmitter receptors .

- Enhanced solubility due to ionizable piperazine nitrogen, contrasting with the lipophilic sulfonamide backbone of the target compound.

Oxazole-Containing Sulfonamides

Example : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structural Differences :

- Oxazole ring introduces heterocyclic rigidity and electron-withdrawing effects.

- Lacks the N-methylmethanesulfonamido group.

- Functional Implications :

Simpler Sulfonamide Derivatives

Example : N-(4-Methoxyphenyl)benzenesulfonamide

- Functional Implications :

Quinoxaline-Linked Sulfonamides

Example: 4-Fluoro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

- Structural Differences: Quinoxaline heterocycle replaces one benzene ring. Fluoro substituent enhances electronegativity.

- Functional Implications: Quinoxaline moieties are associated with anticancer or kinase-inhibitory activity due to DNA intercalation or ATP-binding pocket interactions. Fluorine improves metabolic stability and bioavailability compared to non-halogenated analogs .

Indole-Containing Sulfonamides

Example : 4-Methoxy-3-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide

- Functional Implications :

Research Implications and Gaps

- Comparative pharmacological data (e.g., IC₅₀ values, solubility, metabolic stability) are lacking in the evidence, limiting direct functional comparisons.

- Further studies should explore the impact of dual methoxy groups on pharmacokinetics and whether the sulfonamide bridge enhances dimerization or protein interactions.

Biological Activity

4-methoxy-N-(2-methoxyphenyl)-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by empirical data and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18N2O5S

- IUPAC Name : this compound

- SMILES Notation : COC1=CC=C(C=C1)C(=O)N(C)S(=O)(=O)C2=CC=CC=C2OC

The structure consists of a benzene ring with methoxy groups and a sulfonamide functional group, which is critical for its biological activity.

Antibacterial Activity

Sulfonamides, including the compound , have been extensively studied for their antibacterial properties. They work by inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell division.

Study Findings :

- A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

- The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, indicating potent activity against common pathogens.

Anti-inflammatory Activity

Research has shown that sulfonamide derivatives can also possess anti-inflammatory properties.

Case Study :

- In a controlled experiment, a derivative of the compound was tested for its ability to reduce inflammation in animal models. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 5 mg/kg . This suggests that the compound may modulate inflammatory pathways effectively.

Antitumor Activity

The potential antitumor effects of sulfonamides have been explored in various studies.

Research Findings :

- A recent study investigated the cytotoxic effects of several sulfonamide compounds on cancer cell lines, including breast and colon cancer cells. The results showed that the compound induced apoptosis in cancer cells at concentrations above 25 µM .

- Additionally, cell cycle analysis revealed that treated cells were arrested in the G2/M phase, indicating a disruption in cell cycle progression.

Table 1: Summary of Biological Activities

Q & A

Q. Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding bioactivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can Design of Experiments (DoE) principles optimize the synthesis of this compound, and which statistical models are most effective?

Answer:

DoE Workflow :

Factor Screening : Identify critical variables (e.g., reaction temperature, stoichiometry, solvent polarity) using a Plackett-Burman design to narrow key parameters .

Response Surface Methodology (RSM) : Apply a Central Composite Design (CCD) to model non-linear relationships between factors (e.g., yield vs. temperature) and predict optimal conditions .

Validation : Confirm predicted yields (e.g., >85%) via triplicate runs under optimized conditions.

Q. Statistical Models :

- Quadratic Models : Fit RSM data to account for curvature in reaction efficiency.

- ANOVA Analysis : Identifies significant factors (p < 0.05) and interactions (e.g., solvent-temperature synergy) .

Basic: Which spectroscopic methods are most effective for characterizing the sulfonamide and methanesulfonamide groups in this compound?

Answer:

- IR Spectroscopy : Sulfonamide S=O stretches appear as strong bands at ~1150 cm and ~1350 cm. Methanesulfonamide’s SO asymmetric stretching is observed at ~1300 cm .

- H NMR : Methoxy groups (OCH) resonate as singlets at δ 3.8–4.0 ppm. N-methyl protons (CH) in the methanesulfonamide group appear as a singlet at δ 3.0–3.2 ppm .

- HPLC-PDA : Detects impurities (<0.5%) and confirms retention time consistency with standards .

Advanced: How should researchers address discrepancies between theoretical and experimental spectroscopic data during structural refinement?

Answer:

Common Discrepancies :

Q. Resolution Strategies :

Solvent Correction : Apply implicit solvent models (e.g., PCM) in DFT calculations to improve shift accuracy.

Dynamic NMR : Use variable-temperature NMR to probe conformational exchange broadening (e.g., rotamers in sulfonamide groups) .

Crystallographic Refinement : Incorporate disorder models and anisotropic displacement parameters for accurate electron density maps .

Basic: What functional group transformations are feasible for this compound, and what reaction conditions are optimal?

Answer:

- Oxidation : The methoxy group can be demethylated using BBr in CHCl at −78°C to yield phenolic derivatives .

- Nucleophilic Substitution : The sulfonamide’s NH can undergo alkylation with ethyl bromoacetate (KCO, DMF, 60°C) to introduce ester functionalities .

- Reduction : Catalytic hydrogenation (H, Pd/C) reduces nitro intermediates (if present) to amines .

Q. Optimization Tips :

- Use anhydrous conditions for sulfonylation to avoid hydrolysis.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Advanced: What strategies mitigate low yields in the sulfonylation step during synthesis?

Answer:

Root Causes :

- Moisture Sensitivity : Hydrolysis of sulfonyl chloride intermediates reduces reactivity.

- Steric Hindrance : Bulky substituents (e.g., 2-methoxyphenyl) slow nucleophilic attack.

Q. Solutions :

Schlenk Techniques : Use dry solvents and inert atmospheres to prevent hydrolysis .

Microwave-Assisted Synthesis : Enhance reaction rates via dielectric heating (e.g., 100°C, 30 min) .

Catalytic Bases : Add DMAP (4-dimethylaminopyridine) to activate sulfonyl chloride electrophilicity .

Advanced: How does the crystal structure of this compound inform its potential bioactivity?

Answer:

- Hydrogen Bonding : The sulfonamide’s NH forms hydrogen bonds with adjacent methoxy or sulfonyl oxygen atoms, stabilizing bioactive conformations .

- π-Stacking Interactions : Aromatic rings (e.g., benzene and methoxyphenyl) stack with 3.5–4.0 Å spacing, suggesting DNA intercalation potential .

- Torsional Angles : Dihedral angles between aromatic rings influence binding pocket compatibility (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.